

A Head-to-Head Comparison of Novel Antiviral Agents: SHEN26 vs. Moln

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This guide provides a comprehensive, data-driven comparison of two promising oral antiviral candidates, **SHEN26** and molnupiravir, for the treatment information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respecti profiles.

Executive Summary

Both **SHEN26** and molnupiravir are orally administered prodrugs that target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enz replication. However, they employ distinct mechanisms of action. **SHEN26** is a prodrug of GS-441524, a nucleoside analog that competitively inhibits molnupiravir is a prodrug of N-hydroxycytidine (NHC), which is incorporated into the viral RNA and induces lethal mutagenesis, a process termed "err Preclinical and clinical data have demonstrated the antiviral efficacy of both compounds, with notable differences in their potency and clinical outcome

Mechanism of Action

SHEN26: Upon oral administration, **SHEN26** is metabolized to its active form, GS-441524 triphosphate. This active metabolite mimics natural nucleos incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524 triphosphate leads to premature termination of RNA synt inhibiting viral replication.[1][2]

Molnupiravir: Molnupiravir is rapidly converted to its active form, NHC. The triphosphate form of NHC is then used as a substrate by the viral RdRp ar the newly synthesized viral RNA. NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine.[3][4] This leads to widespread mutations throughout the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.[3][5]

Molnupiravir Pathway

Metabolism

Metabolism

Metabolism

Metabolism

Metabolism

Metabolism

Metabolism

Phosphorylation

Figure 1: Comparative Mechanism of Action

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Figure 1: Comparative Mechanism of Action

In Vitro Efficacy

SHEN26 has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. Notably, its efficacy against the Omicron variant appears



Drug	Cell Line	SARS-CoV-2 Variant	IC50 (μM)	EC50 (μM)	Cytotoxicity (CC50 in μM)	Selectiv (CC50/E
SHEN26 (ATV014)	Vero E6	B.1 (Original)	0.46	-	263.8	-
Vero E6	Beta	0.13	-	263.8	-	
Vero E6	Delta	0.24	-	263.8	-	_
Vero E6	Omicron	0.013	-	263.8	20292	_
A549-ACE2	B.1 (Original)	-	0.0562	>100	>1779	_
Molnupiravir (NHC)	Vero	SARS-CoV-2	-	0.3	>10	>33
Calu-3	SARS-CoV-2	-	0.08	-	-	

In Vivo Efficacy

A head-to-head comparison in a K18-hACE2 mouse model of SARS-CoV-2 infection revealed that **SHEN26** (ATV014) exhibits more potent antiviral a molnupiravir.

Drug	Animal Model	Dosage	Viral Load Reduction (Lung)	Reference
SHEN26 (ATV014)	K18-hACE2 Mice	200 mg/kg	~2 log10 copies/µl	[6]
Molnupiravir	K18-hACE2 Mice	200 mg/kg	Less than SHEN26	[6]
Molnupiravir	SCID Mice	200 mg/kg (BID)	2 log10 TCID50/mg of tissue	[5]

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Figure 2: In Vivo Efficacy Experimental Workflow

Clinical Trial Data

Phase II clinical trials of **SHEN26** have demonstrated a significant reduction in viral load in patients with mild-to-moderate COVID-19.[1][7][8] The 400 resulted in a more substantial decrease in viral RNA levels compared to the placebo group, particularly at days 3 and 5 post-treatment.[1][7][8]

Molnupiravir, in its Phase 3 MOVe-OUT trial, showed a reduction in the risk of hospitalization or death in non-hospitalized, high-risk adults with mild-tc [9]

Drug	Study Phase	Patient Population	Key Findings
SHEN26	Phase II	Mild-to-moderate COVID-19	400 mg dose significantly rec load at Day 3 (1.06 log10 cop difference vs. placebo) and E log10 copies/mL difference v [7][8]
Molnupiravir	Phase III (MOVe-OUT)	Non-hospitalized, high-risk, mild-to- moderate COVID-19	Reduced incidence of hospital death compared to placebo.[

Safety and Tolerability

SHEN26: Phase I and II clinical trials have indicated that **SHEN26** is safe and well-tolerated.[1][7][8][10] Most treatment-related adverse events were without intervention.[10] Importantly, no **SHEN26**-related hepatotoxicity or worsening of renal function was observed.[1][7][8]

Molnupiravir: Molnupiravir is also generally well-tolerated.[11] The most common adverse reactions reported in clinical trials were diarrhea, nausea, a

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

- Cell Seeding: Vero E6 cells are seeded in 6-well plates and incubated overnight to form a confluent monolayer.[3][10]
- · Virus Infection: The cell monolayer is infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and incubated for 1 hour to allow for vira
- Compound Treatment: Following infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar dilutions of the test compound (SHEN26 or molnupiravir).
- Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
- Staining and Quantification: The cells are fixed and stained with a solution like crystal violet to visualize the plaques. The number of plaques in the wells is compared to the vehicle control to determine the concentration at which the drug inhibits viral replication by 50% (IC50).

In Vivo Efficacy Study (K18-hACE2 Mouse Model)

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection a similar to severe COVID-19 in humans.[13][14]
- Infection: Mice are intranasally inoculated with a specific dose of SARS-CoV-2.[7]
- Treatment: At a predetermined time post-infection (e.g., 2 hours), mice are randomly assigned to receive oral doses of **SHEN26**, molnupiravir, or a Treatment is typically administered twice daily for a set duration.
- · Monitoring: The animals are monitored daily for weight loss and clinical signs of disease.



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- Endpoint Analysis: At a specific time point (e.g., day 3 post-infection), the mice are euthanized, and lung tissues are collected.
- Viral Load Quantification: The viral load in the lung tissue is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCF number of viral RNA copies.[13]

Clinical Trial Viral Load Quantification

- · Sample Collection: Nasopharyngeal swabs are collected from study participants at baseline and at specified time points throughout the treatment p
- RNA Extraction: Viral RNA is extracted from the swab samples using a validated automated or manual extraction method.[15]
- RT-qPCR: The extracted RNA is subjected to RT-qPCR, which uses specific primers and probes to target and amplify a conserved region of the SA (e.g., the N, E, or RdRp gene).[15][16]
- Quantification: A standard curve, generated from a known quantity of viral RNA, is used to convert the cycle threshold (Ct) values obtained from the
 an absolute viral load (e.g., copies/mL).[16][17]

Conclusion

Both **SHEN26** and molnupiravir represent valuable oral antiviral options in the fight against COVID-19. Preclinical data suggests that **SHEN26** may positive and in vivo antiviral activity compared to molnupiravir, particularly against the Omicron variant. Clinical trial results for both drugs have demonstrated reduce viral load and improve clinical outcomes. The distinct mechanisms of action may have implications for the development of viral resistance and therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of these two promis

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• To cite this document: BenchChem. [A Head-to-Head Comparison of Novel Antiviral Agents: SHEN26 vs. Molnupiravir]. BenchChem, [2025]. [Onlin [https://www.benchchem.com/product/b12372595#head-to-head-comparison-of-shen26-and-molnupiravir]

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